molecular formula C12H19ClN4O6S B158913 N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide CAS No. 126813-43-2

N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide

Cat. No. B158913
M. Wt: 382.82 g/mol
InChI Key: PVNROONUSPJSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, also known as AN-3485, is a chemical compound that has been studied for its potential use in pharmaceutical applications. AN-3485 is a sulfonamide derivative that has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide targets the enzyme MurA, which is involved in the first step of peptidoglycan biosynthesis. By inhibiting this enzyme, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide prevents the formation of the bacterial cell wall, leading to bacterial cell death.

Biochemical And Physiological Effects

N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have minimal effects on mammalian cells, with low cytotoxicity and no significant effects on mitochondrial function. In animal studies, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, with high bioavailability and good tissue distribution.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is its broad-spectrum activity against a range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, one limitation is that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has only been tested in vitro and in animal studies, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions that could be pursued in the study of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide. One potential avenue is the development of new analogs with improved activity and pharmacokinetic properties. Another direction is the investigation of the use of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in combination with other antibiotics, to enhance its efficacy against drug-resistant bacterial strains. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in humans, with the ultimate goal of developing a new antibiotic for clinical use.

Synthesis Methods

The synthesis of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitroaniline with formaldehyde and methylamine to form N-methyl-2-nitroaniline. This compound is then reacted with 1-chloro-2-nitroethane to form N-methyl-N-(2-nitroethyl)-2-nitroaniline. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide.

Scientific Research Applications

N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been the subject of several scientific studies, with a focus on its potential use as a new antibiotic. In vitro studies have shown that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is effective against a range of Gram-positive and Gram-negative bacterial strains, including those that are resistant to current antibiotics. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has also been shown to have a low potential for toxicity, making it a promising candidate for further development.

properties

CAS RN

126813-43-2

Product Name

N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide

Molecular Formula

C12H19ClN4O6S

Molecular Weight

382.82 g/mol

IUPAC Name

N-(2-aminoethyl)-N-methyl-3-nitro-4-(2-nitropropan-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H18N4O6S.ClH/c1-12(2,16(19)20)10-5-4-9(8-11(10)15(17)18)23(21,22)14(3)7-6-13;/h4-5,8H,6-7,13H2,1-3H3;1H

InChI Key

PVNROONUSPJSFF-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl

Other CAS RN

126813-43-2

synonyms

ANNBS
N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide

Origin of Product

United States

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